molecular formula C9H9N3O2 B1426115 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione CAS No. 1269531-44-3

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

Cat. No. B1426115
M. Wt: 191.19 g/mol
InChI Key: QKYJBKAXOWXLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a new Mannich base that has been synthesized and characterized . It has been investigated as a corrosion inhibitor on mild steel in 1.0 M HCl .


Synthesis Analysis

The compound was synthesized from 2-aminopyridine and succinimide . The synthesis of pyrrolidine-2,5-dione analogs does not require special conditions .


Molecular Structure Analysis

The molecular structure of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione was confirmed with both 1H and 13C NMR spectroscopic techniques .


Chemical Reactions Analysis

The compound has been found to exhibit anticorrosion behavior on mild steel surfaces in hydrochloric acid solution . Impedance spectra validated the decrease in the double-layer capacitance (Cdl) and increase in the charge-transfer resistance (RCT) of the corrosion process due to the addition of the inhibitor .


Physical And Chemical Properties Analysis

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a white crystalline solid with a melting point of 180–182°C . The calculated values of thermodynamic parameters predict the adsorption of the molecules on the mild steel surface was physical adsorption .

Scientific Research Applications

Corrosion Inhibition

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione derivatives have been investigated as corrosion inhibitors. Specifically, one study examined the Mannich base 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione (SAP) and its effectiveness in preventing corrosion on mild steel surfaces in hydrochloric acid solutions. This compound demonstrated high inhibition efficiency, with experimental and theoretical analyses supporting its use as a corrosion inhibitor (Jeeva, Boobalan, & Prabhu, 2017).

Supramolecular Aggregation

Another aspect of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is its role in supramolecular aggregation. A study explored its crystal structure, revealing that the compound forms cooperative hydrogen-bonded networks of centrosymmetric dimers through N–H···N and C–H···O interactions, contributing to supramolecular aggregation (Tamilvendan, Prabhu, Fronczek, & Vembu, 2010).

Antioxidant Activity

The antioxidant activity of derivatives of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has also been a subject of research. One study focused on the Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), analyzing its vibrational spectra and electronic structure to understand its antioxidant activity. The study utilized various theoretical calculations, including density functional theory, to explore the properties of SFAP (Boobalan et al., 2014).

Photophysical and Chemical Probe Studies

Another area of application is in the study of photophysical properties and chemical probes. For example, a compound closely related to 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione was synthesized and investigated for its UV/Vis and fluorescence characteristics, particularly in relation to metal ion detection (Balakrishna et al., 2018).

Antimicrobial Activity

Derivatives of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione have been explored for their antimicrobial properties. One such derivative, 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, was synthesized and investigated for its antimicrobial activity, showing promising results against various bacteria (Chioma et al., 2018).

properties

IUPAC Name

1-(pyridin-2-ylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJBKAXOWXLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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